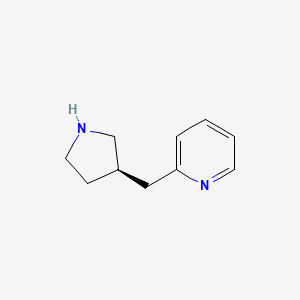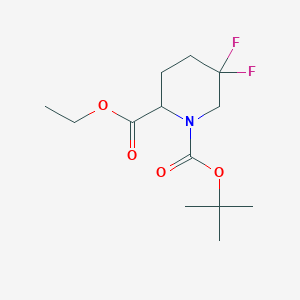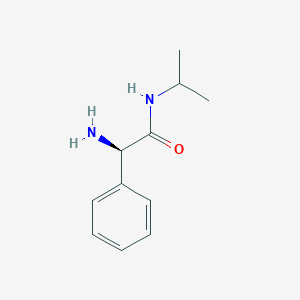
(R)-2-amino-N-isopropyl-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-amino-N-isopropyl-2-phenylacetamide is a chiral compound with significant interest in various scientific fields due to its unique structural properties and potential applications. This compound features an amino group, an isopropyl group, and a phenylacetamide moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-amino-N-isopropyl-2-phenylacetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-2-amino-2-phenylacetic acid and isopropylamine.
Amidation Reaction: The key step involves the amidation of ®-2-amino-2-phenylacetic acid with isopropylamine. This reaction is usually carried out in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the desired ®-2-amino-N-isopropyl-2-phenylacetamide in high purity.
Industrial Production Methods
In an industrial setting, the production of ®-2-amino-N-isopropyl-2-phenylacetamide may involve:
Large-Scale Amidation: Scaling up the amidation reaction using larger quantities of starting materials and optimized reaction conditions to ensure high yield and purity.
Continuous Flow Synthesis: Implementing continuous flow synthesis techniques to enhance reaction efficiency, reduce reaction times, and improve overall yield.
Automated Purification: Utilizing automated purification systems to streamline the purification process and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
®-2-amino-N-isopropyl-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.
Substitution: The phenylacetamide moiety can undergo substitution reactions, such as halogenation or alkylation, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2), while alkylation can be performed using alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary amines.
Substitution: Introduction of halogen or alkyl groups to the phenylacetamide moiety.
Scientific Research Applications
®-2-amino-N-isopropyl-2-phenylacetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of ®-2-amino-N-isopropyl-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound’s amino group can form hydrogen bonds with target proteins, influencing their structure and function. Additionally, the phenylacetamide moiety can interact with hydrophobic pockets in proteins, further modulating their activity. These interactions can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
(S)-2-amino-N-isopropyl-2-phenylacetamide: The enantiomer of the compound, which may exhibit different biological activities due to its chiral nature.
2-amino-N-isopropyl-2-phenylacetamide: The racemic mixture containing both ® and (S) enantiomers.
N-isopropyl-2-phenylacetamide: Lacks the amino group, resulting in different chemical and biological properties.
Uniqueness
®-2-amino-N-isopropyl-2-phenylacetamide is unique due to its specific chiral configuration, which can lead to distinct interactions with biological targets compared to its enantiomer or racemic mixture. This uniqueness makes it a valuable compound for studying chiral effects in biological systems and for developing enantioselective drugs.
Properties
Molecular Formula |
C11H16N2O |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
(2R)-2-amino-2-phenyl-N-propan-2-ylacetamide |
InChI |
InChI=1S/C11H16N2O/c1-8(2)13-11(14)10(12)9-6-4-3-5-7-9/h3-8,10H,12H2,1-2H3,(H,13,14)/t10-/m1/s1 |
InChI Key |
AOCWCZLEZLZYQF-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)NC(=O)[C@@H](C1=CC=CC=C1)N |
Canonical SMILES |
CC(C)NC(=O)C(C1=CC=CC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S,5S,6S)-2-[(tert-butoxy)carbonyl]-5,6-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B11750967.png)

![1-(difluoromethyl)-N-[(4-ethoxyphenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B11750993.png)
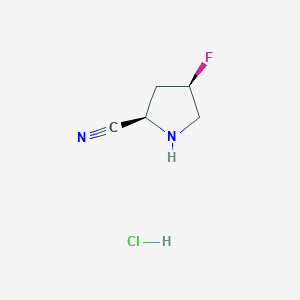
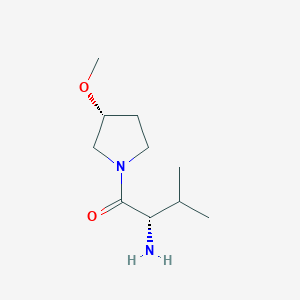
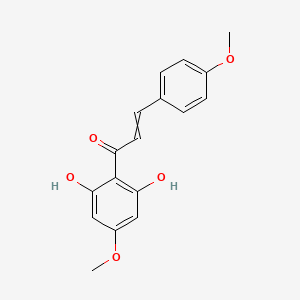
![17-Ethyl-17-methyl-15,16-dihydrocyclopenta[a]phenanthrene](/img/structure/B11751024.png)
![3-cyclopropyl-N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1-methyl-1H-pyrazol-5-amine](/img/structure/B11751025.png)
![[(1-ethyl-1H-pyrazol-4-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11751028.png)
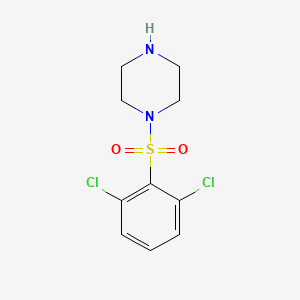
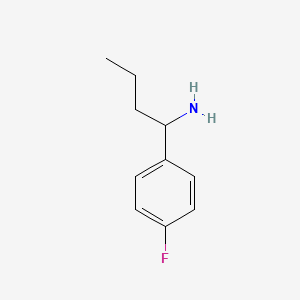
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11751044.png)
